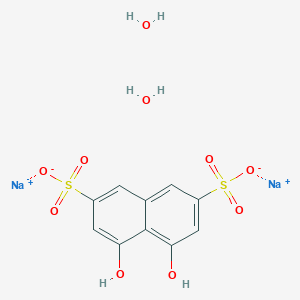

Chromotropic acid (disodium dihydrate)

描述

Historical Development and Contemporary Significance in Analytical Chemistry

The use of chromotropic acid as an analytical reagent dates back to at least 1937, with its reaction with formaldehyde (B43269) becoming a foundational method in chemical analysis. scielo.br This classic colorimetric test, which produces a characteristic purple species, was eventually standardized and is referenced in protocols such as the NIOSH Formaldehyde method #3500. wikipedia.orgculturalheritage.org Historically, the reaction was carried out in concentrated sulfuric acid at elevated temperatures to ensure the complete reaction and emission of formaldehyde from test materials. culturalheritage.org

In contemporary analytical chemistry, chromotropic acid (disodium dihydrate) remains highly significant. Its applications have expanded beyond formaldehyde to the quantitative determination of a wide array of substances. It is a key reagent for the spectrophotometric analysis of nitrate (B79036) anions, a method developed in 1960, and for detecting various metal ions, including silver (Ag), chromium (Cr), mercury (Hg), and titanium (Ti). sigmaaldrich.cnwikipedia.orgscharlab.com The reagent's ability to form stable, colored complexes with these ions makes it invaluable for environmental testing and industrial quality assurance. chemimpex.com Modern research continues to refine methods involving chromotropic acid, with a significant trajectory being the development of "green" analytical procedures. These studies focus on replacing the hazardous concentrated sulfuric acid with less corrosive or harmful alternatives, such as a mixture of hydrochloric acid and hydrogen peroxide or magnesium sulphate, to enhance safety and reduce environmental impact without compromising analytical sensitivity. scielo.brresearchgate.net

Overview of Multidisciplinary Research Trajectories for Chromotropic Acid (Disodium Dihydrate)

The unique reactivity of chromotropic acid (disodium dihydrate) has led to its application across diverse scientific and industrial domains.

Analytical and Environmental Chemistry: The primary application remains the highly sensitive detection and quantification of formaldehyde in a multitude of samples, including air, water, and consumer products. researchgate.netacs.org It is also a standard reagent for determining nitrate and nitrite (B80452) levels in water and soil, which is crucial for environmental monitoring. wikipedia.orgsinocurechem.com Furthermore, its ability to detect the herbicide 2,4-dichlorophenoxyacetic acid highlights its utility in agricultural and environmental analysis. wikipedia.org

Pharmaceutical and Biological Analysis: In pharmaceutical quality control, chromotropic acid is employed as a chromogenic reagent for the quantification of drugs such as dipyrone (B125322) in various formulations. alkalisci.comhimedialabs.comsigmaaldrich.com It is also used for the fluorimetric determination of beryllium and the analysis of ethylene (B1197577) glycol in biological materials, showcasing its versatility in biochemical research. sinocurechem.comsigmaaldrich.com

Materials Science and Industrial Applications: Within the textile industry, chromotropic acid and its derivatives serve as dyeing agents, valued for their ability to produce vibrant and stable colors on fabrics. chemimpex.com Advanced research has explored the synthesis of azo dyes based on chromotropic acid, which have demonstrated effectiveness as corrosion inhibitors for carbon steel in acidic environments. researchgate.net This opens up potential applications in industrial maintenance and materials protection.

Compound Names

Structure

3D Structure of Parent

属性

分子式 |

C10H10Na2O10S2 |

|---|---|

分子量 |

400.3 g/mol |

IUPAC 名称 |

disodium;4,5-dihydroxynaphthalene-2,7-disulfonate;dihydrate |

InChI |

InChI=1S/C10H8O8S2.2Na.2H2O/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;;2*1H2/q;2*+1;;/p-2 |

InChI 键 |

QUEAKWJKJBFNEG-UHFFFAOYSA-L |

规范 SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].O.O.[Na+].[Na+] |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies for Chromotropic Acid Disodium Dihydrate

Established Chemical Synthesis Pathways for Chromotropic Acid (Disodium Dihydrate)

The industrial production of chromotropic acid disodium (B8443419) dihydrate is a well-established, multi-step process. A common and documented pathway originates from the mother liquor of H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid), a widely used dye intermediate. This process focuses on the conversion of residual H-acid and other organic substances into the target compound through hydrolysis.

The synthesis can be summarized in the following key stages:

Concentration and Precipitation : The H-acid mother liquor is first concentrated to separate organic materials. Industrial sodium chloride is then added to precipitate the crude salts, which include chromotropic acid, unreacted H-acid, and other related compounds. nih.gov

Filtration and Dissolution : The precipitated solid cake is filtered under vacuum. This cake is then dissolved in hot water to create a suspension, preparing it for the critical hydrolysis step. nih.gov

Acid Hydrolysis : The suspension is transferred to a high-pressure hydrolysis kettle. Concentrated sulfuric acid is added, and the mixture is heated to a high temperature (e.g., 163°C) under pressure (e.g., 0.5 MPa) for several hours. nih.gov This harsh condition facilitates the hydrolytic conversion of the amino group in the precursor H-acid to a hydroxyl group, forming chromotropic acid.

Purification and Isolation : Following hydrolysis, the product is subjected to further purification steps, which may include precipitation and filtration to isolate the chromotropic acid. The free acid can then be converted to its more stable disodium salt dihydrate form by neutralization with a sodium base, followed by crystallization. The resulting product is typically an off-white to tan or light brown powder. nih.govchembk.com

Table 1: Key Parameters in Established Synthesis from H-Acid Mother Liquor

| Stage | Key Reagents/Conditions | Purpose |

| Precipitation | Industrial Sodium Chloride | To salt out organic compounds from the liquor. nih.gov |

| Hydrolysis | 98% Sulfuric Acid, High Temperature (~163°C), High Pressure (~0.5 MPa) | To convert the amino group of H-acid to a hydroxyl group. nih.gov |

| Neutralization | Sodium Hydroxide (B78521) or similar base | To form the disodium salt from the free acid. |

| Purification | Recrystallization | To obtain the final purified product. |

Novel and Environmentally Conscious Synthesis Approaches

While the traditional synthesis of chromotropic acid is effective, it involves harsh conditions, high temperatures, and the use of concentrated sulfuric acid, presenting environmental and handling challenges. Research into "green" or more environmentally benign chemical synthesis is a major trend in modern chemistry. However, published literature specifically detailing novel, eco-friendly synthesis pathways for chromotropic acid itself is limited. The established methods involving high-temperature acid hydrolysis remain the industrial standard. Future research may focus on enzymatic conversion or the use of solid acid catalysts to replace concentrated sulfuric acid, potentially lowering the energy requirements and improving the environmental profile of the synthesis.

Derivatization for Enhanced Analytical Performance and Specificity

Derivatization is the process of chemically modifying a compound to produce a new substance with different properties suitable for a specific application. researchgate.net While chromotropic acid is itself a derivatizing reagent, it can also be modified to create new functional materials. Furthermore, its application in chromatographic techniques is a cornerstone of its utility.

Design and Synthesis of Functionalized Derivatizing Reagents

A key strategy in materials science is to immobilize or modify active chemical agents to create new materials with specific functionalities. Chromotropic acid has been derivatized to create a composite material for the selective adsorption of heavy metal ions.

One notable example is the synthesis of a chromotropic acid intercalated hydrotalcite composite . Hydrotalcites are layered double hydroxides (LDHs) with a unique structure that allows for the insertion (intercalation) of anions between their layers. nih.gov In this process, chromotropic acid anions (CTA) are incorporated into the hydrotalcite structure.

The synthesis involves a nucleation crystallization isolation method:

A solution of chromotropic acid is prepared, and its pH is adjusted to neutral with sodium hydroxide. nih.gov

Nitrate (B79036) salts of divalent (e.g., zinc or magnesium) and trivalent (e.g., aluminum) metals are added to the chromotropic acid solution. nih.gov

This solution is simultaneously mixed with a sodium hydroxide solution in a colloid mill. nih.gov

The resulting suspension is aged under an inert atmosphere at an elevated temperature (e.g., 90-100°C) to facilitate the formation of the intercalated composite material. nih.gov

This derivatization results in a new material where the chromotropic acid anion is confined within the hydrotalcite layers. This composite leverages the known chelating properties of chromotropic acid for heavy metals like Cr(VI) and Cu(II) and the solid, easily separable nature of hydrotalcite to create an efficient adsorbent for environmental remediation. nih.gov

Table 2: Components for Synthesis of Chromotropic Acid Intercalated Hydrotalcite

| Component | Role | Example |

| Layered Host | Provides the structural framework | Hydrotalcite (e.g., Mg-Al or Zn-Al LDH) nih.gov |

| Guest Anion | The functional molecule being intercalated | Chromotropic acid anion (C₁₀H₆O₈S₂²⁻) nih.gov |

| Metal Salts | Precursors for the hydrotalcite layers | Zinc Nitrate, Aluminum Nitrate nih.gov |

| Base | Controls pH for hydrotalcite formation | Sodium Hydroxide nih.gov |

Applications in Chromatographic Derivatization (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)

The primary analytical utility of chromotropic acid is as a derivatizing reagent to enable the detection of analytes that are otherwise difficult to measure. It is particularly renowned for its highly specific reaction with formaldehyde (B43269). wikipedia.org

Thin-Layer Chromatography (TLC)

In TLC, derivatization is often performed post-separation by spraying the developed plate with a reagent that reacts with the separated analytes to produce visible, colored spots. Chromotropic acid is an effective spray reagent for the detection of compounds that can generate formaldehyde upon heating with acid. chembk.com

The general procedure involves:

Development of the TLC plate with a suitable mobile phase.

Thorough drying of the plate to remove all solvent.

Spraying the plate with a solution of chromotropic acid, typically dissolved in concentrated sulfuric acid.

Heating the plate, which facilitates both the release of formaldehyde from the analyte and the subsequent condensation reaction with chromotropic acid.

Visualization of purple or violet spots where the reaction has occurred. chembk.com

This method has been used for the visualization of mycotoxins like trichothecenes and to detect the presence of urea-formaldehyde polymers used as adulterants in materials like corn gluten meal. chembk.com

High-Performance Liquid Chromatography (HPLC)

In HPLC, derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation. Post-column derivatization is particularly useful as it avoids potential issues with the separation of multiple derivative products. pickeringlabs.comactascientific.com Chromotropic acid is ideally suited for post-column derivatization in the analysis of formaldehyde or substances that can be converted to formaldehyde.

The HPLC post-column derivatization setup typically includes:

An HPLC system that separates the analyte from the sample matrix on a column.

A second pump that delivers the chromotropic acid reagent solution.

A T-junction where the column eluent and the reagent are continuously mixed.

A heated reactor coil, which provides the necessary residence time and temperature for the chemical reaction between the analyte and the reagent to proceed to completion. pickeringlabs.com

A UV-Visible detector set to the wavelength of maximum absorbance of the colored product (approximately 580 nm for the formaldehyde-chromotropic acid adduct). wikipedia.org

This technique transforms a non-UV-absorbing analyte like formaldehyde into a highly colored derivative, enabling its sensitive and selective quantification. pickeringlabs.comwelch-us.com

Table 3: Typical Parameters for HPLC Post-Column Derivatization with Chromotropic Acid

| Parameter | Description | Typical Setting/Reagent |

| Technique | Post-Column Derivatization (PCD) | Reagent is added after the analytical column. pickeringlabs.com |

| Derivatizing Reagent | Chromotropic acid in concentrated sulfuric acid | The solution that reacts with the analyte. |

| Reactor | Heated coil | Provides time and energy for the reaction (e.g., 70-80°C). |

| Detection | UV-Visible Spectrophotometry | Measures the absorbance of the colored derivative. |

| Detection Wavelength | ~580 nm | Wavelength of maximum absorbance for the purple product. wikipedia.org |

Advanced Spectroscopic and Structural Characterization of Chromotropic Acid Disodium Dihydrate and Its Complexes

Thermogravimetric Analysis (TGA) for Decomposition and Stability Assessment

Thermogravimetric analysis measures changes in the mass of a substance as a function of temperature, providing critical information about its thermal stability and composition. For chromotropic acid disodium (B8443419) dihydrate, the analysis reveals a multi-stage decomposition process.

The compound is known to be thermally stable at high temperatures, with a reported melting or decomposition point above 300°C. chemicalbook.comsigmaaldrich.com The first significant mass loss event in a TGA thermogram corresponds to the loss of the two molecules of water of hydration. The molecular weight of the dihydrate is 400.29 g/mol , with the water molecules contributing 36.03 g/mol , or approximately 9.0% of the total mass. sigmaaldrich.com This value aligns perfectly with Karl Fischer titration results, which specify a water content of 8.5-9.5%. merckmillipore.com This dehydration step is expected to occur at temperatures around 100-120°C. Following this initial water loss, the anhydrous salt exhibits a stable plateau until the onset of decomposition of the organic structure at temperatures exceeding 300°C. This high-temperature decomposition involves the breakdown of the naphthalene (B1677914) backbone and loss of the sulfonate groups, leading to the release of hazardous combustion products, including carbon monoxide, carbon dioxide, and sulfur oxides. fishersci.com

Table 4: Predicted Thermal Decomposition Stages of Chromotropic Acid Disodium Dihydrate An interactive table outlining the TGA profile.

| Temperature Range (°C) | Mass Loss (%) | Process |

| ~100 - 120 | ~9.0% | Loss of two water molecules (Dehydration) |

| ~120 - 300 | Minimal | Stable anhydrous compound |

| > 300 | Significant | Decomposition of the organic backbone |

Detailed Molecular Structure and Conformation Studies

The chemical structure of chromotropic acid disodium dihydrate is precisely defined as 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt dihydrate. thermofisher.comthermofisher.com Its molecular formula is C₁₀H₆Na₂O₈S₂·2H₂O. sigmaaldrich.com

The core of the molecule is a naphthalene ring system, which is a bicyclic aromatic structure composed of two fused benzene (B151609) rings. The key functional groups are attached at specific positions on this core:

Two hydroxyl (-OH) groups are located at positions C4 and C5.

Two sulfonic acid groups (-SO₃H) , present as their sodium sulfonate salts (-SO₃⁻Na⁺), are located at positions C2 and C7.

The molecule is symmetrical with respect to a plane passing through the C9-C10 bond. The two hydroxyl groups and the two sulfonate groups are positioned peri and symmetrically on the naphthalene skeleton, respectively. This specific arrangement of the hydroxyl groups is crucial for its ability to act as a bidentate ligand, enabling it to form stable chelate complexes with various species, such as the boric acid complexes studied by ¹¹B NMR. researchgate.netresearchgate.net The compound exists as a salt with two sodium cations balancing the negative charges on the two sulfonate groups. In its common solid form, it incorporates two molecules of water of hydration into its crystal lattice. sigmaaldrich.com

Sophisticated Analytical Applications and Methodological Advancements

Spectrophotometric Determination: Reaction Mechanisms and Parametric Optimization

Spectrophotometry remains a cornerstone of quantitative analysis, and chromotropic acid is a key reagent in numerous established methods. Its reaction with various analytes, often under specific pH and temperature conditions, results in the formation of colored complexes that can be quantified by measuring their light absorbance at a characteristic wavelength.

Formaldehyde (B43269) Quantification: Mechanistic Pathways, Acidic Media Influence, and Optimization via Response Surface Methodology

The reaction between formaldehyde and chromotropic acid is a well-established and highly selective method for formaldehyde determination. wikipedia.org In a strong acidic medium, typically concentrated sulfuric acid, formaldehyde reacts with chromotropic acid to produce a characteristic purple-colored species with a maximum absorbance around 570-580 nm. wikipedia.orgculturalheritage.org3m.com The reaction is highly specific to formaldehyde, with other organic compounds like aldehydes, ketones, and carboxylic acids not producing the same color change. wikipedia.org

The mechanism of this reaction involves an initial reaction of formaldehyde with chromotropic acid, followed by an oxidation step. nih.govscribd.com In the presence of concentrated sulfuric acid (18 mol l⁻¹), the acid itself acts as the oxidizing agent. nih.govresearchgate.net However, when less concentrated sulfuric acid or other acids like hydrochloric or phosphoric acid are used, the oxidation occurs via dissolved oxygen. nih.govresearchgate.net To eliminate the hazards associated with concentrated sulfuric acid, a modified procedure using a mixture of hydrochloric acid and hydrogen peroxide has been proposed. nih.govscribd.com Another approach involves using phosphoric acid with microwave irradiation to accelerate the reaction, forming a violet-red compound with a maximum absorbance at 570 nm. researchgate.net A greener analytical method has also been developed that utilizes the reaction of formaldehyde with chromotropic acid in the presence of magnesium sulfate, which produces a stable complex. scielo.br

The efficiency of the colorimetric reaction is influenced by several factors, including the concentrations of both chromotropic acid and the acidic medium. analchemres.org Response Surface Methodology (RSM) has been successfully employed to optimize these parameters. analchemres.orgresearchgate.net By systematically varying the concentrations of sulfuric acid and chromotropic acid, researchers have been able to maximize the absorbance of the resulting colored product, thereby enhancing the sensitivity of the method. analchemres.orgresearchgate.net This optimization has led to the development of methods with low detection limits, making them suitable for determining trace amounts of formaldehyde in various samples. analchemres.orgresearchgate.net

The following table summarizes the key parameters and findings from an optimized spectrophotometric method for formaldehyde determination using chromotropic acid and Response Surface Methodology.

| Parameter | Optimized Value/Range | Finding |

| Wavelength of Maximum Absorbance (λmax) | 574 nm | The product of the reaction between formaldehyde and chromotropic acid exhibits maximum absorbance at this wavelength. analchemres.orgresearchgate.net |

| Linear Range | 0.03-7.00 mg l⁻¹ | The method demonstrates a linear relationship between absorbance and formaldehyde concentration within this range. analchemres.orgresearchgate.net |

| Detection Limit | 0.005 mg l⁻¹ | The method is sensitive enough to detect very low concentrations of formaldehyde. analchemres.orgresearchgate.net |

| Sulfuric Acid Concentration | Optimized via RSM | The concentration of sulfuric acid significantly affects the reaction response. analchemres.orgresearchgate.net |

| Chromotropic Acid Concentration | Optimized via RSM | The concentration of chromotropic acid is a critical factor influencing the formation of the colored product. analchemres.orgresearchgate.net |

Inorganic Anion Detection and Quantification in Aqueous and Environmental Samples

Chromotropic acid is a valuable reagent for the spectrophotometric determination of several inorganic anions, most notably nitrate (B79036) and nitrite (B80452), in various aqueous and environmental samples. hach.com

The determination of nitrate is based on its reaction with chromotropic acid in a concentrated sulfuric acid medium, which produces a yellow-colored product with a maximum absorbance at 410-430 nm. rsc.org This method is considered simple, rapid, and cost-effective. The reaction mechanism involves the conversion of nitrate ions to nitric acid in the presence of sulfuric acid, which then reacts with chromotropic acid. The resulting colored complex is stable for at least 48 hours. researchgate.net The method has been validated and shown to be robust, accurate, and precise for analyzing nitrate in water samples. To enhance the applicability of this method, interferences from oxidizing agents and nitrites can be eliminated by using sodium sulfite and urea, respectively. scispace.com A simplified method has been developed for use in a flow analysis platform, allowing for direct and rapid determination of nitrate in water. rsc.org

For nitrite analysis, chromotropic acid can also be employed. In some methods, nitrites are first converted to nitrates and then determined. hach.com Alternatively, the diazonium salt formed from the reaction of nitrite with sulfanilic acid can couple with chromotropic acid to produce a red-orange complex, which is used for quantification in low-range nitrate tests that also measure nitrite. hach.com

The chromotropic acid method has also been explored for the determination of chlorate .

The table below summarizes the application of chromotropic acid for the determination of inorganic anions.

| Analyte | Reaction Principle | Wavelength (λmax) | Key Features |

| Nitrate (NO₃⁻) | Reaction with chromotropic acid in concentrated H₂SO₄ to form a yellow product. researchgate.net | 410 nm | Simple, rapid, low-cost, and stable color development. researchgate.net |

| Nitrite (NO₂⁻) | Can be converted to nitrate and then measured, or can form a red-orange complex with a diazonium salt and chromotropic acid. hach.com | Not specified | Used in methods that detect both nitrate and nitrite. hach.com |

Metal Ion Complexation and Fluorometric Analysis

Chromotropic acid forms complexes with various metal ions, a property that is exploited for their determination, often through fluorometric analysis. The formation of these complexes can lead to changes in the fluorescence properties of the solution, which can be measured to quantify the concentration of the metal ion. This method is known for its high sensitivity.

Metal ions that can be analyzed using chromotropic acid include:

Aluminum

Beryllium

Chromium

Mercury

Silver

Titanium

The complexation reaction is typically dependent on the pH of the solution. By controlling the pH, it is possible to selectively determine certain metal ions in the presence of others. The stability and stoichiometry of the metal-chromotropic acid complexes have been studied to optimize the analytical methods.

Analysis of Specific Organic Compounds

Chromotropic acid is a versatile reagent for the spectrophotometric determination of various organic compounds. The underlying principle often involves the generation of formaldehyde from the target analyte, which then reacts with chromotropic acid to produce the characteristic purple-colored product.

Dipyrone (B125322): This analgesic drug can be selectively oxidized in the presence of sulfuric acid to release formaldehyde. unesp.brresearchgate.net The liberated formaldehyde then reacts with chromotropic acid in the same acidic medium to form a violet-red compound with a maximum absorbance at 575 nm. unesp.brresearchgate.net This method has been successfully applied to the determination of dipyrone in pharmaceutical preparations, showing good accuracy and precision with recoveries between 98.7% and 101.2%. unesp.br The method is linear over a concentration range of 0.57–5.7 ppm. unesp.br

Ethylene (B1197577) Glycol: The major toxic metabolite of ethylene glycol, glycolic acid, can be quantified using a colorimetric method with chromotropic acid. cdc.govnih.gov The procedure involves heating the sample with chromotropic acid after protein precipitation. nih.gov

Tyramine Hydrochloride: The analysis of tyramine hydrochloride can be achieved using chromotropic acid.

2,4-Dichlorophenoxyacetic Acid (2,4-D): Chromotropic acid serves as a reagent for the quantitative determination of this herbicide. wikipedia.orgnih.govnih.gov

The following table provides a summary of the spectrophotometric analysis of these organic compounds using chromotropic acid.

| Analyte | Principle of Method | Wavelength (λmax) | Application |

| Dipyrone | Oxidation to release formaldehyde, which reacts with chromotropic acid. unesp.brresearchgate.net | 575 nm unesp.brresearchgate.net | Pharmaceutical formulations. unesp.br |

| Ethylene Glycol (via Glycolic Acid) | Colorimetric reaction with chromotropic acid after heating. cdc.govnih.gov | 580 nm nih.gov | Biological samples (serum). nih.gov |

| 2,4-Dichlorophenoxyacetic Acid | Quantitative reaction with chromotropic acid. nih.govnih.gov | Not specified | Herbicide analysis. wikipedia.org |

Electrochemical and Optical Sensor Development

The unique chemical properties of chromotropic acid have led to its incorporation into various sensor technologies for the detection of specific analytes. These sensors offer advantages such as portability, rapid response, and high sensitivity.

Chromogenic Properties and Adsorption Mechanisms in Sensor Design

The distinct color change that chromotropic acid undergoes in the presence of certain analytes, particularly formaldehyde and nitrate, makes it an excellent chromogenic reagent for the development of optical sensors. rsc.orgresearchgate.net

For formaldehyde detection, a colorimetric sensor has been developed by co-immobilizing chromotropic acid and 4-aminoazobenzene in a hydrophilic polymer matrix. rsc.org The sensor exhibits an irreversible color change from pink to purple upon exposure to formaldehyde gas. rsc.org This color change can be quantified using a camera, providing a simple and portable method for formaldehyde measurement. rsc.org The sensor has a low detection limit of 0.016 ppmv and shows high selectivity for formaldehyde over other common volatile organic compounds. rsc.org

In the development of sensors for nitrate , the reaction of chromotropic acid with nitrate in a highly acidic medium to produce a yellow color is utilized. researchgate.net This chromogenic reaction has been successfully transferred to a microfluidic chip configuration. researchgate.net The sensor platform consists of a system for mixing the sample with the chromotropic acid reagent and an optical detection system, often using an LED light source and a photodiode detector, to measure the absorbance of the colored complex. researchgate.net The materials used for the microfluidic chip are chosen for their resistance to the highly acidic reagent. researchgate.net

Development of High-Sensitivity Optical Sensors for Chemical Species

Chromotropic acid disodium (B8443419) dihydrate is a key reagent in the development of high-sensitivity optical sensors, particularly for the colorimetric determination of various chemical species. These sensors leverage the reaction between chromotropic acid and a target analyte, typically in a strong acid medium, to produce a colored compound whose absorbance can be measured spectrophotometrically.

A significant application is in the detection of nitrate. When nitrate is treated with chromotropic acid in the presence of concentrated sulfuric acid, a yellow-colored product is formed, which can be detected at a wavelength of 430 nm. dcu.iemdpi.com This direct and simple technique is ideal for autonomous and in-situ monitoring systems. dcu.iemdpi.com For instance, a highly integrated optofluidic system for nitrate determination utilizes this principle, eliminating the need for a separate nitrate-to-nitrite reduction step. mdpi.com This system achieved a detection range for nitrate from 0.9 to 80 mg/L. mdpi.com

Further innovation in this area includes the development of a smartphone-integrated, 3D-printed imaging device for the rapid estimation of soil nitrate. mdpi.comresearchgate.net This novel approach uses the chromotropic acid-based color development method, where a smartphone's camera and a dedicated application analyze the color's "Value (V)" component to provide instant predictions of soil nitrate levels. mdpi.comresearchgate.net The use of CMOS sensors in smartphones is particularly advantageous for chemical analysis due to their high sensitivity, low noise, and rapid readout speed. mdpi.com This technology offers a convenient, affordable, and accurate alternative for on-site nitrate measurements, which is especially beneficial for resource-poor farmers. researchgate.net

The versatility of chromotropic acid also extends to the detection of formaldehyde. The reaction between formaldehyde and chromotropic acid in a sulfuric acid medium is a widely used spectrophotometric method due to its simplicity, sensitivity, and selectivity. analchemres.org The resulting product's absorbance is monitored to quantify formaldehyde concentrations. analchemres.org

Chromatographic Method Development and Applications (e.g., TLC for Methylene Dioxy)

Chromotropic acid serves as a valuable chromogenic reagent in chromatographic techniques, most notably in Thin-Layer Chromatography (TLC). It is particularly effective for the detection of compounds containing the methylenedioxyphenyl group. sarponggroup.comgoogle.com

A common method involves using a freshly prepared spray solution composed of an aqueous solution of chromotropic acid sodium salt and a sulfuric acid solution. sarponggroup.com After the chromatogram is developed and dried, it is sprayed with this reagent and then heated, typically for 30 minutes at 105°C. sarponggroup.com This treatment results in the appearance of colored spots, allowing for the identification of compounds such as narcotine, hydrastine, and sesamine, which split off formaldehyde. sarponggroup.com This color reaction is also applicable for the screening of methylenedioxyamphetamine drugs like MDMA. google.com

The application of chromotropic acid in TLC is not limited to methylenedioxyphenyl compounds. It has also been used in the quantification of violet spots formed from the reaction with formaldehyde to evaluate methanol content in samples. researchgate.net For quantitative evaluations, dipping the chromatogram into the staining solution is often preferred over spraying to enhance precision and repeatability. sarponggroup.com

TLC Reagent Preparation for Methylene Dioxy Compounds

| Component | Description |

|---|---|

| Solution A | 100% aqueous solution of chromotropic acid sodium salt. sarponggroup.com |

| Solution B | A mixture of 5 parts 97% sulfuric acid added to 3 parts water (cooled to room temperature). sarponggroup.com |

| Spray Solution | A freshly prepared mixture of 1 part Solution A and 5 parts Solution B. sarponggroup.com |

| Post-Treatment | Heat the sprayed TLC plate for 30 minutes at 105°C. sarponggroup.com |

Method Validation and Analytical Performance Metrics (e.g., Sensitivity, Detection Limits, Linearity, Precision)

Analytical methods utilizing chromotropic acid have been validated across various applications, demonstrating strong performance in key metrics such as sensitivity, detection limits, linearity, and precision. mdpi.comanalchemres.org These parameters are crucial for ensuring that a test procedure is suitable, accurate, and reliable for its intended purpose. globalresearchonline.netresearchgate.net

For the spectrophotometric determination of formaldehyde, a method using chromotropic acid showed a linear calibration curve in the range of 0.03-7.00 mg L⁻¹. analchemres.org The method was found to be highly sensitive, with a calculated detection limit of 0.005 mg L⁻¹. analchemres.org

In the context of nitrate detection, methods based on chromotropic acid also exhibit robust performance. A colorimetric technique established a linear range from 0 to 80 mg/L for nitrate. dcu.ie An optofluidic system for environmental monitoring reported a similar detection range of 0.9 to 80 mg/L, with a limit of detection (LOD) of 0.73 mg/L. mdpi.com

A novel smartphone-based imaging device for soil nitrate analysis demonstrated excellent analytical performance. mdpi.com The method's validation yielded the following metrics:

Sensitivity: 0.26 mg L⁻¹ mdpi.com

Limit of Detection (LOD): 0.1 mg L⁻¹ mdpi.com

Linearity: A strong linear relationship is established between the signal and the analyte's concentration, typically requiring a minimum of five concentrations. globalresearchonline.net The smartphone method demonstrated this over its effective range.

Precision: The device showed a precision of 1.95%, with an inter-day precision of 1.50%. mdpi.com

Accuracy (% Bias): The device showed a % bias of 0.9% for nitrate calibrations. mdpi.com

These performance metrics confirm the reliability and suitability of chromotropic acid-based methods for quantitative analysis in various fields.

Summary of Analytical Performance Metrics

| Analyte | Method | Linearity Range | Limit of Detection (LOD) | Sensitivity | Precision (%RSD) | Reference |

|---|---|---|---|---|---|---|

| Formaldehyde | Spectrophotometry | 0.03-7.00 mg L⁻¹ | 0.005 mg L⁻¹ | N/A | N/A | analchemres.org |

| Nitrate | Colorimetry | 0-80 mg L⁻¹ | N/A | N/A | N/A | dcu.ie |

| Nitrate | Optofluidic System | 0.9-80 mg L⁻¹ | 0.73 mg L⁻¹ | N/A | N/A | mdpi.com |

Environmental Monitoring Applications in Water and Soil Matrices for Pollutant Analysis

Chromotropic acid is a critical reagent for monitoring pollutants, particularly nitrate, in environmental matrices such as water and soil. mdpi.commdpi.comresearchgate.net The extensive use of nitrogen fertilizers in agriculture can lead to elevated nitrate levels, which can leach into groundwater and cause environmental issues like eutrophication in water bodies. mdpi.comresearchgate.net

Spectrophotometric methods employing chromotropic acid have been adapted for the analysis of both water and soil samples with accuracy and speed. researchgate.net For soil analysis, a chemical extraction, often using potassium chloride (KCl), is performed before the colorimetric determination. mdpi.comresearchgate.net

Recent advancements have focused on developing autonomous, in-situ systems for environmental monitoring. An optofluidic platform using the direct chromotropic acid reagent method has been developed for ocean monitoring, offering a compact design with low reagent consumption. mdpi.com This system is ideal for field-deployable platforms that can provide real-time data on water quality. dcu.ie

For terrestrial applications, a smartphone-integrated imaging device provides a rapid and comprehensive solution for assessing spatial variability in soil nitrate content. mdpi.comresearchgate.net By combining the chromotropic acid method with geostatistical interpolation, this technology enables detailed mapping of soil nitrate levels, empowering farmers to make informed decisions for better nutrient management and to protect water quality. mdpi.comresearchgate.net

Applications in Environmental Matrices

| Analyte | Matrix | Method | Key Findings |

|---|---|---|---|

| Nitrate | Water (Ocean) | Optofluidic Colorimetry | In-situ detection with a range of 0.9-80 mg/L; suitable for autonomous monitoring. mdpi.com |

| Nitrate | Soil | Smartphone Imaging | Rapid, on-site prediction of soil nitrate levels with a LOD of 0.1 mg L⁻¹. mdpi.comresearchgate.net |

Chemical Reaction Kinetics and Mechanistic Investigations

Kinetics and Mechanism of the Chromotropic Acid-Formaldehyde Reaction

The reaction between chromotropic acid and formaldehyde (B43269) in a strongly acidic medium, which produces a characteristic purple chromogen, is fundamental to the widely used spectrophotometric method for formaldehyde analysis. culturalheritage.orgcdnsciencepub.com The kinetics and mechanism of this reaction are significantly influenced by the composition of the acidic environment. nih.govresearchgate.net

The choice and concentration of the acid used as a medium are critical factors that govern the chromotropic acid-formaldehyde reaction. nih.govanalchemres.org The standard method recommended by the National Institute for Occupational Safety and Health (NIOSH) utilizes concentrated sulfuric acid (18 mol L⁻¹). nih.govresearchgate.net In this medium, the sulfuric acid itself acts as the primary oxidizing agent in the reaction pathway. nih.govresearchgate.net

Attempts to replace concentrated sulfuric acid with other acids have shown a significant impact on reaction sensitivity. The use of concentrated hydrochloric acid (12 mol L⁻¹) or phosphoric acid (14.7 mol L⁻¹), as well as diluted sulfuric acid (9.4 mol L⁻¹), leads to a considerable reduction in the reaction's sensitivity. nih.govresearchgate.net This is because the role of the oxidizing agent shifts from the acid itself to dissolved oxygen in these alternative media. nih.govresearchgate.net The reaction's progression is monitored by measuring the absorbance of the purple product, which has a main absorption peak at 574 nm. analchemres.org Optimization studies using response surface methodology have been employed to investigate the simultaneous effects of sulfuric acid and chromotropic acid concentrations to maximize the analytical signal. analchemres.org

Dissolved oxygen plays a pivotal role in the chromotropic acid-formaldehyde reaction, particularly when concentrated sulfuric acid is substituted with other acids. nih.govresearchgate.net Experimental evidence demonstrates a clear dependence on oxygen concentration when the reaction is carried out in hydrochloric or phosphoric acid. researchgate.net

In a study investigating the oxidation step, it was found that when concentrated H₂SO₄ (18 mol L⁻¹) is used, the reaction proceeds independently of the presence of dissolved oxygen. nih.govresearchgate.net However, when the reaction medium is replaced with concentrated hydrochloric acid, phosphoric acid, or diluted sulfuric acid, the oxidation step becomes dependent on dissolved oxygen. nih.govresearchgate.net This indicates a shift in the reaction mechanism where dissolved oxygen becomes the principal oxidizing agent. nih.gov Based on these findings, a modified analytical procedure was developed, replacing the hazardous concentrated H₂SO₄ with a less corrosive mixture of HCl and H₂O₂. nih.govresearchgate.net

The table below illustrates the dependence of the reaction on the type of acid and the concentration of dissolved oxygen.

| Acid Medium | Oxygen Condition | Oxidizing Agent | Reaction Outcome |

| Concentrated H₂SO₄ (18 mol L⁻¹) | Saturated with O₂, air, or N₂ | Sulfuric Acid | Consistent high absorbance, independent of O₂ concentration. researchgate.net |

| Concentrated HCl (12 mol L⁻¹) | Saturated with O₂ | Dissolved Oxygen | Higher absorbance compared to N₂ saturation. researchgate.net |

| Concentrated HCl (12 mol L⁻¹) | Saturated with N₂ | (Reaction inhibited) | Significantly lower absorbance. researchgate.net |

| Concentrated H₃PO₄ (14.7 mol L⁻¹) | Saturated with O₂ | Dissolved Oxygen | Higher absorbance compared to N₂ saturation. researchgate.net |

| Concentrated H₃PO₄ (14.7 mol L⁻¹) | Saturated with N₂ | (Reaction inhibited) | Significantly lower absorbance. researchgate.net |

Complexation Kinetics with Boric Acid in Aqueous Systems

Chromotropic acid readily forms complexes with boric acid in aqueous solutions, a reaction that has been thoroughly examined using ¹¹B NMR spectroscopy. rsc.orgelectronicsandbooks.com The stoichiometry of the resulting complexes is highly dependent on the pH of the solution. rsc.orgelectronicsandbooks.comresearchgate.net

Two primary complexes are formed between boric acid and chromotropic acid: a 1:1 complex and a 1:2 (boric acid:chromotropic acid) complex. rsc.orgelectronicsandbooks.com The 1:2 complex is predominantly formed in acidic solutions, while the 1:1 complex prevails in higher pH ranges. rsc.orgelectronicsandbooks.comresearchgate.net Kinetic studies, enabled by the chromatographic separation of the 1:2 complex, have revealed that the formation of the 1:1 complex is a much faster process than the formation of the 1:2 complex. rsc.orgelectronicsandbooks.com The formation constants for these complexes have been determined from ¹¹B NMR signal intensities. rsc.orgresearchgate.net

| Complex | Stoichiometry (Boric Acid:Chromotropic Acid) | Dominant pH Range | Formation Constant (log β) | Relative Formation Rate |

| 1:1 Complex | 1:1 | Higher pH | -1.57 rsc.orgresearchgate.net | Much faster rsc.orgelectronicsandbooks.com |

| 1:2 Complex | 1:2 | Acidic | 2.35 rsc.orgresearchgate.net | Slower |

Hydroxylation Kinetics of Naphthalene (B1677914) Sulfonic Acid Derivatives by Peroxodisulphate

The oxidation of chromotropic acid (identified as 1,8-dihydroxynaphthalene-3,6-disulphonic acid) by potassium peroxodisulphate in an alkaline medium leads to the hydroxylation of the aromatic ring. This reaction, a type of Elbs reaction, proceeds via a radical mechanism.

The kinetic investigation of this reaction shows that the rate-determining step is the homolytic fission of the peroxodisulphate ion (S₂O₈²⁻). The presence of free radicals during the reaction was confirmed by the polymerization of acrylonitrile when added to the reaction mixture. The hydroxylation occurs specifically at the para-position relative to the existing hydroxyl groups on the naphthalene ring. The final product upon acidification is 1,4,5,8-tetrahydroxynaphthalene-3,6-disulphonic acid. The thermodynamic activation parameters for this oxidation reaction have been calculated.

| Thermodynamic Activation Parameter | Value |

| ΔH# (kJ mol⁻¹) | 98.46 |

| ΔS# (J K⁻¹ mol⁻¹) | -10.51 |

| ΔG# (kJ mol⁻¹) | 101.59 |

Theoretical and Computational Chemistry Studies of Chromotropic Acid Disodium Dihydrate

Quantum Chemical Calculations: Electronic Structure and Molecular Orbital Analysis (HOMO, LUMO)

Quantum chemical calculations are fundamental to elucidating the electronic properties of molecules. These calculations provide a quantitative description of the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding a molecule's reactivity and spectral characteristics.

Density Functional Theory (DFT) has become a principal tool for predicting the molecular properties of various compounds, including derivatives of chromotropic acid. In a notable study on a cocrystal of chromotropic acid with 1,10-phenanthroline (B135089), DFT calculations were employed to investigate its molecular properties. The B3LYP/def2-SVP level of theory, which includes dispersion correction (D3), was utilized with the Orca and Gaussian software packages to compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The calculated geometric parameters of the chromotropic acid moiety were found to be in good agreement with experimental observations from single-crystal X-ray diffraction.

The HOMO and LUMO are critical in determining the electronic behavior of a molecule. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Table 1: Calculated Molecular Orbital Energies for a Chromotropic Acid Derivative Note: The following data is derived from a study on a cocrystal of chromotropic acid and 1,10-phenanthroline.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Molecular Interactions and Supramolecular Assembly Analysis

The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. Understanding these interactions is key to predicting and controlling the crystal structure and, consequently, the material's properties.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions.

Computational Modeling of Reaction Pathways and Energy Landscapes

Chromotropic acid is well-known for its reaction with formaldehyde (B43269) in the presence of concentrated sulfuric acid, which produces a characteristic purple-colored product. analchemres.org This reaction forms the basis of a sensitive and selective analytical method for the determination of formaldehyde. analchemres.org The reaction proceeds via the condensation of formaldehyde with the aromatic system of chromotropic acid, leading to the formation of a dibenzoxanthylium cation, which is responsible for the color. researchgate.net

In Silico Docking Studies for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a protein's active site.

In a study involving the cocrystal of chromotropic acid and 1,10-phenanthroline (referred to as CTPTH), molecular docking was used to investigate its interaction with the active site of a quorum-quenching N-Acyl homoserine lactone lactonase from Bacillus sp. (PDB: 2BR6). analchemres.org The total energy of the interaction between the CTPTH ligand and the receptor was calculated to be -42.78 kcal mol-1. analchemres.org This significant negative value suggests a strong and favorable binding interaction. Such in silico studies are valuable for assessing the potential biological activity of chromotropic acid derivatives and guiding further experimental investigations.

Supramolecular Chemistry and Advanced Material Science Applications

Cocrystal Engineering with Chromotropic Acid (Disodium Dihydrate)

Cocrystallization has emerged as a significant strategy in crystal engineering to modify the physicochemical properties of solid-state materials without altering the covalent structure of the constituent molecules. nih.gov By combining an active ingredient with a benign coformer, it is possible to create novel crystalline solids with improved characteristics such as solubility, stability, and bioavailability. nih.gov

A notable example of cocrystal engineering involving chromotropic acid is the synthesis of a novel organic cocrystal salt hydrate (B1144303) with the coformer 1,10-phenanthroline (B135089). This new material was successfully prepared using both conventional solution-based methods and environmentally friendly liquid-assisted grinding techniques. bohrium.com The formation of the cocrystal was confirmed through various analytical methods, including powder X-ray diffraction (PXRD) and Fourier-transform infrared (FT-IR) spectroscopy. bohrium.com

Single-crystal X-ray diffraction analysis provides the most definitive structural information. The molecular structure of the resulting cocrystal salt hydrate reveals a complex supramolecular assembly. Theoretical studies using Density Functional Theory (DFT), Quantum Theory of Atoms-in-Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots have shown that the stability of the solid-state structure is not solely reliant on simple hydrogen bonds but is significantly influenced by a combination of π-stacking interactions, including lone pair-π, π-π, and C–H···π interactions. bohrium.com These interactions dictate the precise arrangement of the chromotropic acid and 1,10-phenanthroline molecules within the crystal lattice.

Interactive Table: Crystallographic Data for Chromotropic Acid - 1,10-Phenanthroline Cocrystal Salt Hydrate

| Parameter | Value |

| Chemical Formula | C₁₂H₈N₂ · C₁₀H₈Na₂O₁₀S₂ · xH₂O |

| Crystal System | Data not available in abstract |

| Space Group | Data not available in abstract |

| Key Interactions | Hydrogen Bonding, π-stacking (l.p-π, π-π, C–H···π) |

| Synthesis Methods | Solution Growth, Liquid-Assisted Grinding |

The stability of a cocrystal is directly linked to the strength and nature of these non-covalent bonds. For instance, studies on theophylline (B1681296) cocrystals have shown that the use of acidic, basic, or neutral coformers leads to different stability outcomes, particularly in the presence of moisture or other excipients. umn.eduresearchgate.net Acidic coformers can create a microenvironment that inhibits hydrolysis, while the strength of hydrogen bonds formed can prevent moisture from attacking susceptible functional groups on the primary molecule. mdpi.com The relative acidity (pKa) of the components is a guiding principle; a significant difference in pKa between an acidic and basic component typically leads to salt formation, whereas a smaller difference favors the formation of a neutral cocrystal. mdpi.com

While the principles of coformer selection are well-established, specific comparative studies detailing the impact of a wide range of different coformers on the supramolecular architecture and solid-state stability of chromotropic acid cocrystals are not extensively documented in the available literature. However, based on general principles, selecting coformers with complementary hydrogen bond donors and acceptors to the hydroxyl and sulfonate groups of chromotropic acid would be the primary strategy for engineering novel, stable cocrystals.

Interactive Table: General Principles of Coformer Selection and its Impact

| Coformer Property | Influence on Cocrystal Architecture & Stability |

| Functional Groups | Determines the primary hydrogen bonding synthons (e.g., acid-base, acid-amide). tbzmed.ac.ir |

| pKa Difference | Dictates whether a salt or a neutral cocrystal is likely to form. mdpi.com |

| Size and Shape | Affects the efficiency of crystal packing and can influence melting point and density. |

| Solubility | The coformer's solubility can impact the dissolution rate and solution-mediated phase stability of the cocrystal. nih.govnih.gov |

| Acidity/Basicity | Can create a stabilizing or destabilizing microenvironment within the crystal lattice, affecting chemical and physical stability. mdpi.comresearchgate.net |

Coordination Polymer and Metal-Organic Framework Development Utilizing Chromotropic Acid (Disodium Dihydrate) as a Ligand

Coordination polymers (CPs) and a subclass known as metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. mdpi.commdpi.comnih.gov These materials are of immense interest due to their high porosity, large surface areas, and tunable structures, which lend them to applications in gas storage, separation, and catalysis. mdpi.comlupinepublishers.com

The structure of chromotropic acid, with its two hydroxyl (-OH) and two sulfonate (-SO₃H) groups positioned on a rigid naphthalene (B1677914) backbone, makes it an excellent candidate for a multitopic organic ligand. thermofisher.com These functional groups can act as coordination sites, binding to metal centers to form extended one-, two-, or three-dimensional networks. The disodium (B8443419) salt form is readily soluble in various solvents, facilitating its use in the synthesis of CPs and MOFs, which are often prepared under solvothermal or hydrothermal conditions. bohrium.com

The Hard and Soft Acids and Bases (HSAB) principle suggests that the oxygen donor atoms in the hydroxyl and sulfonate groups would preferentially coordinate with hard metal cations, such as transition metals (e.g., Co(II), Mn(II), Zn(II)) or lanthanides. lupinepublishers.com The geometry and rigidity of the naphthalene core, combined with the orientation of the functional groups, could direct the formation of specific network topologies.

Despite this clear potential, a comprehensive body of research detailing the successful synthesis and structural characterization of CPs or MOFs using chromotropic acid (disodium dihydrate) as the primary building block is not prominent in the surveyed literature. The development of such materials remains an area with significant potential for exploration. The functional properties of such polymers could be modified by introducing various functional groups into the organic linkers, which would affect their sorption, catalytic, and photophysical properties. mdpi.com

Emerging Applications in Advanced Materials Science

The development of novel materials from chromotropic acid through supramolecular and coordination chemistry opens the door to a range of advanced applications. These applications often leverage the inherent properties of the chromotropic acid molecule combined with the structural advantages conferred by its assembly into more complex architectures.

Biomedical Materials: A demonstrated application for the cocrystal salt hydrate of chromotropic acid and 1,10-phenanthroline is in the inhibition of bacterial biofilm formation. bohrium.com This suggests potential uses in developing new antibacterial coatings or additives for medical devices. Supramolecular materials based on polyphenol-like structures such as tannic acid have also been explored for drug delivery, tissue engineering, and tumor diagnosis and treatment, indicating a promising path for related chromotropic acid assemblies. nih.gov

Sensing and Detection: Chromotropic acid is well-known for its chromophoric properties and its use in colorimetric tests for substances like formaldehyde (B43269) and nitrates. nih.gov Incorporating this molecule into a porous and stable MOF could lead to highly sensitive and selective chemical sensors. The MOF structure could pre-concentrate analytes within its pores, leading to an enhanced and more easily detectable response. mdpi.com

Stimuli-Responsive "Smart" Materials: Supramolecular assemblies are often held together by weak, non-covalent bonds, which can be disrupted or altered by external stimuli such as temperature, pH, or light. mdpi.com This can lead to changes in the material's properties, such as color (thermochromism or photochromism). A material based on a naphthalene derivative has been shown to exhibit thermochromism, transitioning from red to yellow with a change in temperature. advancedsciencenews.com This suggests that chromotropic acid-based supramolecular materials, such as gels or films, could be designed as recyclable and tunable smart materials. mdpi.comnso-journal.org

Catalysis and Photodegradation: The high surface area and accessible active sites within MOFs make them excellent candidates for heterogeneous catalysis. nih.gov Coordination polymers have been successfully used as catalysts for the photochemical degradation of antibiotics. bohrium.com A MOF constructed with chromotropic acid could potentially harness its electronic properties for photocatalytic applications, such as the breakdown of environmental pollutants.

Biological and Environmental Research Investigations Mechanism and Study Focus

Exploration of Antiviral and Antifungal Properties of Chromotropic Acid Complexes

The exploration of metal complexes as potential therapeutic agents is a significant area of research, with numerous studies demonstrating the antiviral and antifungal capabilities of various metal-ligand combinations. nih.govnih.govresearchgate.netpharmacophorejournal.comnih.gov Metal ions like cobalt, copper, nickel, and zinc, when complexed with organic ligands such as amino acid derivatives or thiosemicarbazones, have shown enhanced antimicrobial activity compared to the ligands alone. nih.govmdpi.com These complexes are investigated for their ability to interfere with viral replication or disrupt fungal cell integrity. escholarship.orgresearchgate.net

However, based on the available search results, there is a lack of specific studies focused on the antiviral or antifungal properties of complexes formed directly with chromotropic acid as the ligand. While the potential for metal complexes to exhibit these biological activities is well-established researchgate.netchemrxiv.org, dedicated research into chromotropic acid complexes for these applications has not been identified in the provided sources.

Mechanistic Studies of Biological Interactions at the Molecular Level (e.g., Receptor Binding via Molecular Docking)

Molecular docking is a computational technique widely used to predict the interaction between a small molecule and a biological macromolecule, such as a protein or enzyme, at the atomic level. This method provides insights into binding affinity and the specific interactions that stabilize the complex, guiding the development of new therapeutic agents.

In the context of related compounds, molecular docking studies have been performed on various chromone (B188151) derivatives to explore their potential as inhibitors of specific biological targets. For example, chromone-based compounds have been docked against the PqsR receptor of P. aeruginosa to predict their anti-biofilm potential. nih.gov Other studies have used docking to investigate chromone derivatives as potential inhibitors of SARS-CoV-2 proteins nih.gov or as anticancer agents by predicting their binding to targets like cyclin-dependent kinase 4 (CDK4). nih.gov

Despite its utility, a review of the provided research material reveals no specific molecular docking studies that have been conducted on chromotropic acid (disodium dihydrate) itself to investigate its binding to biological receptors. Therefore, its specific molecular interactions, binding affinities, and potential biological targets from a computational standpoint remain uncharacterized in the available literature.

Environmental Transformation and Photoreceptor Activity of Chromotropic Acid (Disodium Dihydrate)

The environmental behavior of chromotropic acid is primarily understood through its use as an analytical reagent. While detailed environmental degradation pathways are not extensively documented in the provided search results, its stability under normal storage conditions is noted. spectrumchemical.com The compound is sensitive to light, which suggests a potential for photochemical transformation. spectrumchemical.com

There is an indication that chromotropic acid may function as a photoreceptor, reacting with certain compounds to produce a color change upon exposure to light. This property is foundational to its use in colorimetric analysis. The name "chromotropic" itself is derived from Greek words meaning "color-changing," highlighting its reactive nature in the presence of specific analytes and conditions. wikipedia.org The interaction of chromotropic acid with formaldehyde (B43269) in the presence of sulfuric acid to form a colored compound peaking at a 580 nm wavelength is a classic example of its reactivity. wikipedia.org However, comprehensive studies detailing its transformation products in various environmental compartments (soil, water, air) or its specific role and efficiency as a photoreceptor in environmental processes are not detailed in the available sources. nih.govnih.govmdpi.com

Potential Role in Bioremediation and Environmental Sensing Technologies

While there is no information in the provided search results to suggest a direct role for chromotropic acid in bioremediation processes like microbial degradation of pollutants, researchgate.netnih.govmdpi.com its application in environmental sensing is well-documented.

Chromotropic acid (disodium dihydrate) is a highly effective chromogenic reagent used in quantitative analytical chemistry for the detection and measurement of various environmental contaminants. wikipedia.org Its ability to form distinctly colored complexes with specific analytes allows for their determination using spectrophotometry. This makes it a valuable tool in environmental monitoring and sensing technologies. nih.gov

Key applications in environmental sensing include:

Formaldehyde Detection: It is a standard reagent for measuring formaldehyde levels, a common indoor air pollutant. The reaction in sulfuric acid produces a characteristic red-purple color. wikipedia.org

Nitrate (B79036) Determination: Chromotropic acid is used for the direct spectrophotometric analysis of nitrate anions in water, which is crucial for assessing water quality and agricultural runoff. wikipedia.org

Herbicide Analysis: The compound can be used as a reagent for the quantitative determination of herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D). wikipedia.org

The table below summarizes some of the key sensing applications of chromotropic acid.

| Analyte Detected | Methodology | Basis of Detection | Reference |

|---|---|---|---|

| Formaldehyde | Spectrophotometry / Colorimetry | Formation of a red-purple colored complex in sulfuric acid, with an absorption maximum around 580 nm. | wikipedia.org |

| Nitrate (NO₃⁻) | Spectrophotometry | Direct colorimetric reaction developed by West and Lyles (1960). | wikipedia.org |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Spectrophotometry | Quantitative determination based on a color-forming reaction. | wikipedia.org |

常见问题

Q. What are the primary analytical applications of chromotropic acid disodium dihydrate in detecting formaldehyde, and how is the reaction optimized?

Chromotropic acid disodium dihydrate reacts with formaldehyde in 75% sulfuric acid to form a red chromogen with maximum absorbance at 580 nm . Key optimization parameters include:

- Sulfuric acid concentration : Must be ≥75% to ensure protonation and reaction efficiency.

- Temperature control : Cooling in iced water minimizes side reactions .

- Reagent stability : Prepare fresh solutions within 24 hours to avoid degradation .

Q. How is chromotropic acid disodium dihydrate used in metal ion quantification, and what are the critical experimental parameters?

The compound forms stable complexes with metal ions (e.g., Th⁴⁺, Ag⁺, Hg²⁺) for spectrophotometric analysis. Methodological considerations include:

Q. What purity and storage conditions are recommended to ensure reagent reliability?

- Purity : ≥99% (verified via ¹H-NMR or acidimetry) ensures reproducibility .

- Storage : Stable at room temperature (RT) in airtight, light-resistant containers . Avoid prolonged exposure to humidity to prevent deliquescence .

Advanced Research Questions

Q. How can researchers resolve conflicting data in formaldehyde quantification across complex matrices (e.g., pharmaceuticals vs. environmental samples)?

Discrepancies often arise from matrix-specific interferences:

Q. What strategies are effective for minimizing interference from nitrites (NO₂⁻) when quantifying nitrate (NO₃⁻) using chromotropic acid?

Nitrites can oxidize the reagent, causing false positives. Solutions include:

Q. How does the disodium salt form enhance detection sensitivity compared to the free acid form?

The disodium salt improves:

- Solubility : Rapid dissolution in water (vs. limited solubility of the free acid) .

- Reaction kinetics : Enhanced sulfonic acid group availability for complexation .

- Stability : Reduced hygroscopicity compared to the anhydrous form .

Methodological Design & Validation

Q. What steps are critical for validating a chromotropic acid-based assay for dipyrone quantification in pharmaceuticals?

- Linearity : Establish a calibration curve (e.g., 0.1–10 µg/mL dipyrone) with R² ≥0.995 .

- Recovery studies : Spike known dipyrone concentrations into placebo matrices (target recovery: 95–105%) .

- Robustness testing : Vary sulfuric acid concentration (±5%) and reaction time (±2 min) to assess tolerance .

Q. How can researchers adapt chromotropic acid protocols for trace metal detection in high-salinity samples (e.g., seawater)?

- Pre-concentration : Use chelation resins (e.g., Chelex-100) to isolate target metals .

- Matrix-matched calibration : Prepare standards in artificial seawater to account for ionic strength effects .

- Background correction : Measure absorbance at a non-complexing wavelength (e.g., 700 nm) for baseline subtraction .

Data Contradiction & Troubleshooting

Q. Why might absorbance readings for formaldehyde vary between batches of chromotropic acid disodium dihydrate?

Potential causes include:

Q. How to address inconsistent complexation efficiency with chromium (Cr³⁺) in environmental samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。